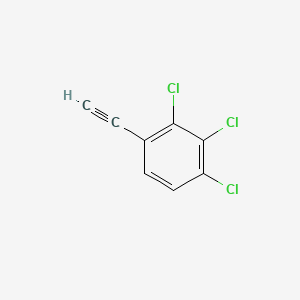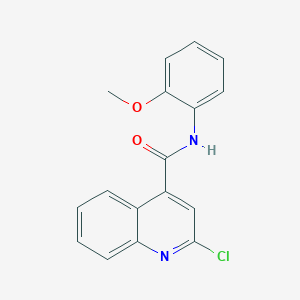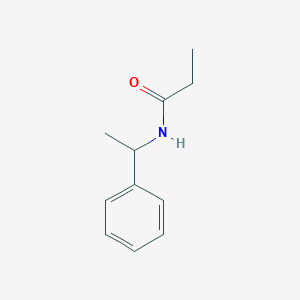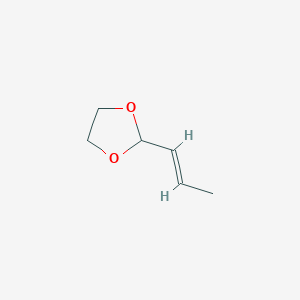
dimethylamino N-(4-nitrophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylamino N-(4-nitrophenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid (NH2COOH). This particular compound features a dimethylamino group and a 4-nitrophenyl group attached to the carbamate structure. It is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethylamino N-(4-nitrophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves reacting 4-nitrophenylchloroformate with dimethylamine. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylamino N-(4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Oxidation: 4-aminophenylcarbamate.
Substitution: Substituted carbamates with different nucleophiles.
Hydrolysis: Dimethylamine and 4-nitrophenol.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of dimethylamino N-(4-nitrophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and disruption of normal nerve function. This property makes it effective as a pesticide. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-nitrophenyl N-methylcarbamate
- 4-nitrophenyl N-ethylcarbamate
- 4-nitrophenyl N-propylcarbamate
Uniqueness
Dimethylamino N-(4-nitrophenyl)carbamate is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher antimicrobial activity and greater stability under various conditions .
Propriétés
Numéro CAS |
20915-03-1 |
|---|---|
Formule moléculaire |
C9H11N3O4 |
Poids moléculaire |
225.20 g/mol |
Nom IUPAC |
dimethylamino N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C9H11N3O4/c1-11(2)16-9(13)10-7-3-5-8(6-4-7)12(14)15/h3-6H,1-2H3,(H,10,13) |
Clé InChI |
ITOBCMDEQFCKCQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)OC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![But-2-enedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile](/img/structure/B14163849.png)
![(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one](/img/structure/B14163853.png)
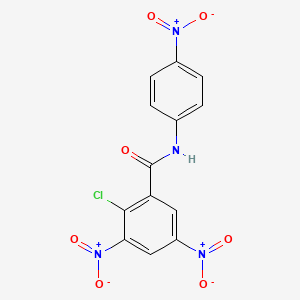
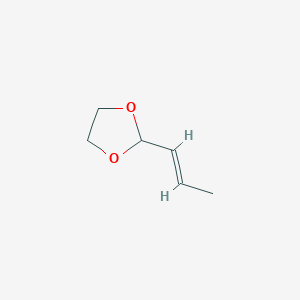
![(4-bromophenyl)[3-(diethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone](/img/structure/B14163870.png)
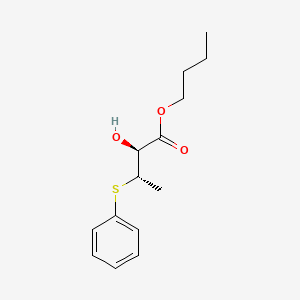
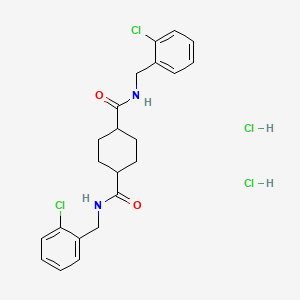
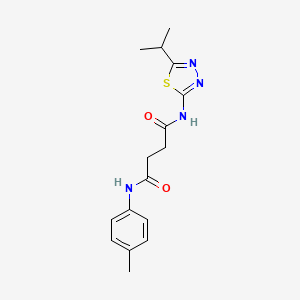
![1,3-dimethylspiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B14163887.png)
